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Compound of Interest

Compound Name: 2-(Indolin-3-yl)acetic acid

Cat. No.: B175548

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(1H-
Indol-3-yl)acetic acid, a prominent member of the auxin family of plant hormones. While the
initial query focused on the saturated indolin structure, the vast majority of available scientific
literature and spectral database information pertains to its unsaturated analogue, indole-3-
acetic acid (IAA). This document will focus on the well-characterized spectroscopic properties
of IAA, which is of significant interest to researchers in drug development, agriculture, and life
sciences. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with generalized experimental protocols for these

analytical techniques.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources to provide a
comprehensive profile of 2-(1H-Indol-3-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The following tables summarize the *H and 3C NMR data for IAA in different deuterated

solvents.

IH NMR Data
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Chemical Shift L . Instrument
Multiplicity Assignment Solvent Frequency

(ppm) (MH2)

10.90 S NH DMSO-d6 400

7.52-7.50 m Ar-H DMSO-d6 400

7.38-7.35 m Ar-H DMSO-d6 400

7.24 -7.23 m Ar-H DMSO-d6 400

7.10 - 7.06 m Ar-H DMSO-d6 400

7.01-6.97 m Ar-H DMSO-d6 400

3.66 - 3.65 S CH: DMSO-d6 400

12.17 S COOH DMSO-d6 400

7.63-7.62 m Ar-H D20 400

7.49 d Ar-H D20 400

7.23-7.14 m Ar-H D20 400

3.65 S CH: D20 400

13C NMR Data[1][2]
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Chemical Shift . Instrument
(PpM) Assignment Solvent Frequency (MH2)
173.12 C=0 DMSO-d6 15.09
136.06 Ar-C DMSO-d6 15.09
127.16 Ar-C DMSO-d6 15.09
123.85 Ar-CH DMSO-d6 15.09
120.93 Ar-CH DMSO-d6 15.09
118.49 Ar-CH DMSO-d6 15.09
118.36 Ar-CH DMSO-d6 15.09
111.30 Ar-CH DMSO-d6 15.09
107.60 Ar-C DMSO-d6 15.09
30.95 CH2 DMSO-d6 15.09
184.43 C=0 D20 -
138.88 Ar-C D20 -
129.86 Ar-C D20 -
126.75 Ar-CH D20 -
124.43 Ar-CH D20 -
121.82 Ar-CH D20 -
121.42 Ar-CH D20 -
114.43 Ar-CH D20 -
113.06 Ar-C D20 -
36.68 CH: D20 -

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic absorption bands for IAA are presented below.

IR Data[3]
Wavenumber (cm~?) Intensity Assignment
3389 Strong, Sharp N-H stretch (indole)
3127 - 2730 Broad O-H stretch (carboxylic acid)
1701 Strong C=0 stretch (carboxylic acid)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound.
MS Data
Relative Intensity . o
m/z Assignment lonization Mode
(%)
175.06 - [M]* GC-MS
130.07 100 [M-COOH]* GC-MS

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific
parameters may vary depending on the instrumentation and experimental objectives.

NMR Spectroscopy

e Sample Preparation: Approximately 5-10 mg of the purified 2-(1H-Indol-3-yl)acetic acid is
dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des or D20) in a clean
NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may
be added for chemical shift calibration.
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» Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, the spectrum is
typically acquired using a standard pulse sequence. For 13C NMR, a proton-decoupled
sequence is commonly used to simplify the spectrum. 2D NMR experiments, such as COSY
and HSQC, can be performed to establish connectivity between protons and carbons.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and
referenced. Integration of the signals in the *H NMR spectrum provides information on the
relative number of protons.

IR Spectroscopy

o Sample Preparation: For solid samples like IAA, the potassium bromide (KBr) pellet method
is common. A small amount of the sample is ground with dry KBr powder and pressed into a
thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where
the solid sample is placed directly on the ATR crystal.

o Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is
recorded. The sample is then placed in the IR beam path, and the sample spectrum is
acquired. The instrument measures the absorption of infrared radiation at different
wavenumbers.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum. The characteristic absorption bands
are then identified and assigned to specific functional groups.

Mass Spectrometry

o Sample Introduction and lonization: The sample can be introduced into the mass
spectrometer via various methods, such as direct infusion or coupled with a chromatographic
system like Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, the
sample is vaporized and then ionized, typically by electron impact (El). For LC-MS,
electrospray ionization (ESI) is commonly used.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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o Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum
is generated, which plots the relative abundance of ions as a function of their m/z ratio. The
molecular ion peak provides the molecular weight of the compound, and the fragmentation
pattern offers structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Caption: A generalized workflow for the spectroscopic characterization of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3-yl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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